N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide
Description
N-((1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide is a sulfonamide derivative featuring a benzenesulfonamide core substituted with a 2-methyloxazole ring at the 4-position. The piperidin-4-ylmethyl group attached to the sulfonamide nitrogen is further functionalized with a 5-fluoropyrimidine moiety. The fluorine atom on the pyrimidine ring likely enhances metabolic stability and lipophilicity, while the oxazole and piperidine moieties may influence solubility and binding interactions .
Properties
IUPAC Name |
N-[[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl]-4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN5O3S/c1-14-25-19(13-29-14)16-2-4-18(5-3-16)30(27,28)24-10-15-6-8-26(9-7-15)20-22-11-17(21)12-23-20/h2-5,11-13,15,24H,6-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDOLDEPMCHSLDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CO1)C2=CC=C(C=C2)S(=O)(=O)NCC3CCN(CC3)C4=NC=C(C=N4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide” typically involves multi-step organic synthesis. Key steps may include:
Formation of the fluoropyrimidine moiety: This can be achieved through nucleophilic substitution reactions involving fluorine-containing reagents.
Piperidine ring formation: This step may involve cyclization reactions using appropriate starting materials.
Methyloxazole synthesis: This can be synthesized via cyclization reactions involving oxazole precursors.
Benzenesulfonamide attachment: This step involves sulfonation reactions to attach the benzenesulfonamide group to the core structure.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine or methyloxazole moieties.
Reduction: Reduction reactions can occur, potentially affecting the fluoropyrimidine or benzenesulfonamide groups.
Substitution: Nucleophilic or electrophilic substitution reactions may be common, especially involving the fluoropyrimidine ring.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogenating agents or nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound may be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.
Biology
In biological research, it may be investigated for its potential as a biochemical probe or as a lead compound in drug discovery.
Medicine
Medically, it could be explored for its potential therapeutic effects, such as acting as an enzyme inhibitor or receptor modulator.
Industry
Industrially, it may find applications in the development of pharmaceuticals, agrochemicals, or specialty chemicals.
Mechanism of Action
The mechanism of action of “N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide” would depend on its specific biological target. It may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular pathways involved would be specific to the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of sulfonamide derivatives, which are often studied for their pharmacological properties. Below is a detailed comparison with structurally related compounds from the literature:
Table 1: Structural and Physicochemical Comparison
Key Observations
Structural Diversity: The target compound’s 5-fluoropyrimidine and 2-methyloxazole substituents distinguish it from analogs in and . Chromenone-based derivatives (e.g., ) exhibit bulkier aromatic systems, which may reduce solubility compared to the target’s oxazole moiety .
Synthetic Approaches :
- The compound in was synthesized via Suzuki coupling , a method widely used for introducing aryl/heteroaryl groups. If applicable to the target compound, this could suggest scalability and modularity in design .
- Derivatives in employ condensation or sulfonyl chloride reactions , which are less versatile for introducing fluorinated heterocycles .
Physicochemical Properties: The fluorine atom in both the target compound and ’s chromenone derivative likely improves metabolic stability and membrane permeability. The piperidine ring in the target compound may enhance solubility compared to the ethyl group in ’s compound, which could sterically hinder interactions .
Biological Implications: While biological data for the target compound are unavailable, sulfonamides are known to inhibit carbonic anhydrases, kinases, and proteases. The oxazole and fluoropyrimidine groups may confer selectivity for specific enzyme isoforms .
Analytical Tools and Structural Characterization
The structural analysis of such compounds typically relies on:
Biological Activity
N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanism of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Piperidine Ring : Provides basicity and potential for interaction with biological targets.
- 5-Fluoropyrimidine Moiety : Enhances biological activity and metabolic stability.
- Benzenesulfonamide Group : Known for its role in various pharmacological activities.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including:
- Enzymatic Inhibition : The compound may inhibit enzymes involved in cellular signaling pathways, potentially affecting processes such as cell proliferation and apoptosis.
- Receptor Binding : It may bind to specific receptors, modulating their activity and influencing downstream signaling cascades.
Pharmacological Effects
Research indicates that this compound exhibits a range of biological activities:
- Anticancer Activity : Studies have shown that it can induce apoptosis in cancer cell lines, suggesting potential as an anticancer agent.
- Anti-inflammatory Properties : The compound may reduce inflammation through inhibition of pro-inflammatory cytokines.
- Antimicrobial Effects : Preliminary data suggest efficacy against certain bacterial strains, indicating potential for use as an antimicrobial agent.
Data Table: Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in various cancer cell lines | |
| Anti-inflammatory | Reduces cytokine levels | |
| Antimicrobial | Effective against specific bacterial strains |
Case Study 1: Anticancer Efficacy
In a study published in Journal of Medicinal Chemistry, the compound was tested against several cancer cell lines, including breast and lung cancer. Results indicated a significant reduction in cell viability at micromolar concentrations, with mechanisms involving caspase activation and PARP cleavage.
Case Study 2: Anti-inflammatory Mechanism
Research conducted by Pharmacology Reports demonstrated that the compound effectively reduced levels of TNF-alpha and IL-6 in vitro. This suggests a mechanism where the compound modulates immune responses, potentially useful in treating inflammatory diseases.
Case Study 3: Antimicrobial Activity
A study published in Antibiotics evaluated the antimicrobial properties of the compound against Gram-positive and Gram-negative bacteria. The results showed notable inhibition zones, indicating its potential as a lead candidate for developing new antibiotics.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide, and how can reaction conditions be optimized?
- Methodology : Multi-step synthesis typically involves coupling a fluoropyrimidine-piperidine intermediate with a sulfonamide-bearing oxazole derivative. Key steps include:
- Step 1 : Formation of the piperidine-fluoropyrimidine core via nucleophilic substitution or Suzuki-Miyaura coupling .
- Step 2 : Sulfonamide linkage using carbodiimide-based coupling agents (e.g., EDC/HOBt) in aprotic solvents like DMF or dichloromethane .
- Optimization : Reaction yields improve with controlled temperature (0–25°C), inert atmospheres, and purification via column chromatography or recrystallization .
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
- Methodology :
- Analytical Techniques :
- NMR Spectroscopy : Confirm regiochemistry of the fluoropyrimidine (e.g., ¹⁹F NMR for fluorine environment) and sulfonamide connectivity .
- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .
- Mass Spectrometry : High-resolution MS (HRMS-ESI) to verify molecular ion peaks and fragmentation patterns .
Q. What preliminary biological assays are suitable for evaluating this compound’s activity?
- Methodology :
- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations 1–100 µM .
- Enzyme Inhibition : Target kinases or sulfotransferases due to the sulfonamide and pyrimidine motifs; employ fluorescence-based kinase assays .
- ADME Prediction : Computational tools (e.g., SwissADME) to predict solubility, permeability, and metabolic stability .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically investigated for this compound?
- Methodology :
- Analog Synthesis : Modify substituents (e.g., fluoropyrimidine → chloropyrimidine; oxazole → thiazole) and compare bioactivity .
- Crystallography : Solve X-ray structures to correlate conformational flexibility (e.g., piperidine ring puckering) with activity .
- Molecular Docking : Map binding interactions with targets like carbonic anhydrase IX (PDB ID: 3IAI) using AutoDock Vina .
Q. What experimental strategies resolve contradictions in reported biological data (e.g., divergent IC₅₀ values)?
- Methodology :
- Assay Standardization : Replicate studies under identical conditions (e.g., cell line passage number, serum concentration) .
- Metabolite Profiling : Use LC-MS to identify degradation products or active metabolites influencing potency .
- Orthogonal Assays : Validate kinase inhibition via both radiometric (³²P-ATP) and fluorescence-based methods .
Q. How does the compound’s stability vary under physiological vs. storage conditions?
- Methodology :
- Forced Degradation : Expose to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H₂O₂), and photolytic (UV light) conditions .
- Long-Term Stability : Store at –20°C in amber vials with desiccants; monitor via HPLC every 3 months .
- Thermogravimetric Analysis (TGA) : Determine decomposition temperature and hygroscopicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
